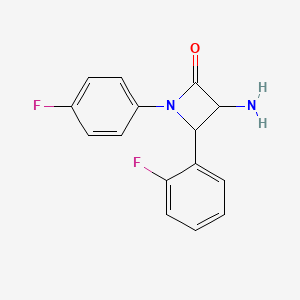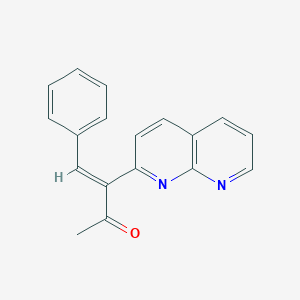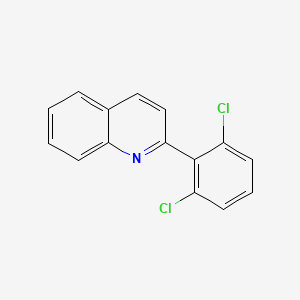
1-(2-(3-Nitrophenyl)-2-oxoethyl)pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(3-Nitrophenyl)-2-oxoethyl)pyrrolidine-2,5-dione is a compound that belongs to the class of heterocyclic amines It features a pyrrolidine ring, which is a five-membered ring containing nitrogen, and a nitrophenyl group
Méthodes De Préparation
The synthesis of 1-(2-(3-Nitrophenyl)-2-oxoethyl)pyrrolidine-2,5-dione typically involves the reaction of 3-nitrobenzaldehyde with pyrrolidine-2,5-dione under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux, and the product is isolated through crystallization or other purification techniques.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
1-(2-(3-Nitrophenyl)-2-oxoethyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various bases and acids. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(2-(3-Nitrophenyl)-2-oxoethyl)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-(2-(3-Nitrophenyl)-2-oxoethyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. For example, its derivatives have been shown to inhibit carbonic anhydrase enzymes by binding to the active site and blocking the enzyme’s activity. This inhibition can affect various physiological processes, including pH regulation and fluid secretion.
Comparaison Avec Des Composés Similaires
1-(2-(3-Nitrophenyl)-2-oxoethyl)pyrrolidine-2,5-dione can be compared with other similar compounds, such as:
3-chloro-1-substituted aryl pyrrolidine-2,5-dione: These compounds also feature a pyrrolidine ring but with different substituents, leading to variations in their chemical and biological properties.
2-(3-Nitrophenyl)imidazo[1,2-a]pyrimidine: This compound has a similar nitrophenyl group but a different core structure, resulting in distinct reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C12H10N2O5 |
|---|---|
Poids moléculaire |
262.22 g/mol |
Nom IUPAC |
1-[2-(3-nitrophenyl)-2-oxoethyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C12H10N2O5/c15-10(7-13-11(16)4-5-12(13)17)8-2-1-3-9(6-8)14(18)19/h1-3,6H,4-5,7H2 |
Clé InChI |
ZUTUOTMPTGMBOE-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)N(C1=O)CC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



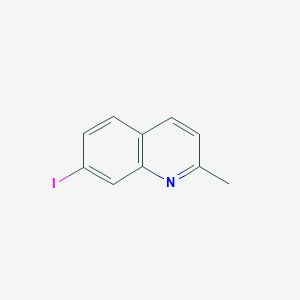

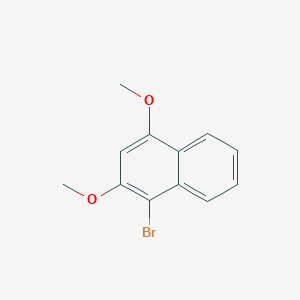
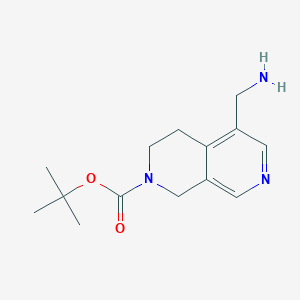

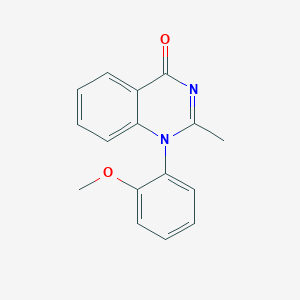
![4-(1,3-Dioxo-2-azaspiro[4.4]nonan-2-yl)benzoic acid](/img/structure/B11852772.png)


![N-(tert-Butyl)-6-phenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11852779.png)
